An In-Depth Technical Guide to 5-Acetyl-2-aminobenzoic Acid: Chemical Properties, Structure, and Synthetic Methodologies
An In-Depth Technical Guide to 5-Acetyl-2-aminobenzoic Acid: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-aminobenzoic acid, a substituted anthranilic acid derivative, represents a molecule of significant interest in the realms of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring an acetyl group at the 5-position and an amino group at the 2-position of the benzoic acid scaffold, imparts a distinct reactivity profile and potential for biological activity. This guide provides a comprehensive overview of the chemical and physical properties of 5-Acetyl-2-aminobenzoic acid, its detailed structural features, and a thorough examination of its synthetic pathways, analytical characterization, and potential applications in drug discovery and development.
Section 1: Core Chemical and Physical Properties
A precise understanding of the physicochemical properties of 5-Acetyl-2-aminobenzoic acid is fundamental for its application in research and development. These properties govern its solubility, reactivity, and formulation characteristics.
Chemical Identifiers and Molecular Structure
The unambiguous identification of 5-Acetyl-2-aminobenzoic acid is crucial for scientific communication and procurement.
| Identifier | Value |
| IUPAC Name | 5-acetyl-2-aminobenzoic acid[1] |
| Synonyms | 2-Amino-5-acetylbenzoic acid[1] |
| CAS Number | 53589-27-8[1] |
| Molecular Formula | C₉H₉NO₃[1] |
| Molecular Weight | 179.17 g/mol [1] |
| InChI | InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,10H2,1H3,(H,12,13)[1] |
| SMILES | CC(=O)C1=CC(=C(C=C1)N)C(=O)O[1] |
The structure of 5-Acetyl-2-aminobenzoic acid is characterized by a benzene ring substituted with a carboxylic acid group, an amino group, and an acetyl group. The ortho-position of the amino group relative to the carboxylic acid is a defining feature of its anthranilic acid core.
Physicochemical Data
The following table summarizes the key physicochemical properties of 5-Acetyl-2-aminobenzoic acid. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this isomer are not consistently reported in the literature. The values presented here are a combination of available data and computationally predicted values.
| Property | Value/Range | Source/Method |
| Melting Point | Not definitively reported. Related compounds like 2-aminobenzoic acid melt at 146-148 °C.[2] | Literature for related compounds |
| Boiling Point | Not definitively reported. Likely to decompose upon heating. | General observation for similar compounds |
| Solubility | Sparingly soluble in cold water; more soluble in hot water and polar organic solvents like ethanol and acetone.[3] | General solubility trends for benzoic acid derivatives |
| pKa | Not definitively reported. The pKa of the carboxylic acid is expected to be around 3-5, and the pKa of the anilinium ion is expected to be around 2-3. | Estimation based on related structures |
| Appearance | Expected to be a crystalline solid, potentially with a yellowish tint. | General appearance of similar aromatic compounds |
Section 2: Synthesis and Purification
The synthesis of 5-Acetyl-2-aminobenzoic acid can be approached through several synthetic strategies, primarily involving electrophilic aromatic substitution reactions. The choice of a particular route depends on the availability of starting materials, desired scale, and safety considerations.
Retrosynthetic Analysis and Synthetic Pathways
A logical retrosynthetic disconnection of 5-Acetyl-2-aminobenzoic acid points towards 2-aminobenzoic acid (anthranilic acid) as a readily available starting material. The key transformation is the introduction of the acetyl group at the 5-position.
Pathway 1: Friedel-Crafts Acylation of 2-Aminobenzoic Acid
The most direct approach involves the Friedel-Crafts acylation of 2-aminobenzoic acid. However, the presence of the activating amino group and the deactivating carboxylic acid group presents challenges in controlling the regioselectivity of the acylation. The amino group is a strong ortho-, para-director, while the carboxylic acid is a meta-director. The acetyl group is expected to be introduced at the position para to the strongly activating amino group.
A critical consideration in this reaction is the protection of the amino group to prevent its reaction with the Lewis acid catalyst.[4]
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is a representative procedure and may require optimization.
Step 1: Protection of the Amino Group (Acetylation)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g of 2-aminobenzoic acid in 50 mL of glacial acetic acid.
-
Slowly add 15 mL of acetic anhydride to the solution.
-
Heat the mixture to reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature, then pour it into 200 mL of ice-cold water with stirring.
-
Collect the precipitated N-acetylanthranilic acid by vacuum filtration, wash with cold water, and dry.[5]
Step 2: Friedel-Crafts Acylation
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and moisture-sensitive reagents.
-
In a dry three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, suspend 10 g of N-acetylanthranilic acid in 100 mL of a dry, inert solvent such as dichloromethane or nitrobenzene.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add 1.2 equivalents of anhydrous aluminum chloride (AlCl₃) in portions, ensuring the temperature remains below 10 °C.
-
From the dropping funnel, add 1.1 equivalents of acetyl chloride dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat at 50-60 °C for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-acetyl-2-acetamidobenzoic acid.
Step 3: Deprotection (Hydrolysis)
-
To the crude 5-acetyl-2-acetamidobenzoic acid, add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the solution and acidify with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude 5-Acetyl-2-aminobenzoic acid.
Purification
The primary method for the purification of 5-Acetyl-2-aminobenzoic acid is recrystallization.
Recrystallization Protocol
-
Dissolve the crude product in a minimum amount of a hot solvent. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[3][6][7]
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal and colored impurities.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Section 3: Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of 5-Acetyl-2-aminobenzoic acid are performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Aromatic Protons: Three protons on the benzene ring will exhibit distinct signals, likely in the range of 6.5-8.0 ppm. The proton ortho to the carboxylic acid and meta to the amino group, the proton ortho to the amino group and meta to the acetyl group, and the proton ortho to the acetyl group and meta to the carboxylic acid will each have unique chemical shifts and coupling patterns.
-
Amino Protons: A broad singlet corresponding to the two -NH₂ protons, typically in the range of 4-6 ppm, which may be exchangeable with D₂O.
-
Acetyl Protons: A sharp singlet for the three methyl protons of the acetyl group, expected around 2.5 ppm.
-
Carboxylic Acid Proton: A very broad singlet for the acidic proton, typically downfield (>10 ppm), and often not observed.
¹³C NMR (Predicted):
-
Carbonyl Carbons: Two signals in the downfield region (>165 ppm) corresponding to the carboxylic acid carbon and the acetyl carbonyl carbon.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronic effects of the substituents.
-
Methyl Carbon: A signal in the upfield region (around 25-30 ppm) for the methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Acetyl-2-aminobenzoic acid will show characteristic absorption bands for its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | Broad band, ~3300-2500 |
| N-H (Amine) | Two sharp peaks, ~3500-3300 |
| C=O (Carboxylic Acid) | ~1700-1680 |
| C=O (Ketone) | ~1680-1660 |
| C=C (Aromatic) | ~1600-1450 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would likely involve the loss of water (M-18), the carboxyl group (M-45), and the acetyl group (M-43).
Quality Control and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of 5-Acetyl-2-aminobenzoic acid.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).[8][9]
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm or 305 nm).
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Section 4: Reactivity and Potential Applications in Drug Development
The trifunctional nature of 5-Acetyl-2-aminobenzoic acid makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential pharmacological activity.
Chemical Reactivity
-
Amino Group: The amino group can undergo acylation, alkylation, and diazotization reactions, providing a handle for further functionalization.
-
Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, and acid chlorides, enabling the formation of a wide range of derivatives.
-
Acetyl Group: The methyl group of the acetyl moiety can participate in condensation reactions, and the carbonyl group can undergo nucleophilic addition.
-
Aromatic Ring: The electron-rich aromatic ring is susceptible to further electrophilic substitution reactions.
Role in Heterocyclic Synthesis
Anthranilic acid and its derivatives are well-established precursors for the synthesis of numerous heterocyclic systems, including quinazolines, benzodiazepines, and acridones.[10][11] The presence of the acetyl group in 5-Acetyl-2-aminobenzoic acid offers an additional site for cyclization reactions, potentially leading to novel heterocyclic scaffolds.
Medicinal Chemistry Applications
Derivatives of anthranilic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[4][12][13][14][15][16][17] The structural features of 5-Acetyl-2-aminobenzoic acid make it an attractive starting point for the design and synthesis of new therapeutic agents. For instance, the core structure is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The acetyl group could be modified to explore structure-activity relationships (SAR) and optimize pharmacological profiles.
Conclusion
5-Acetyl-2-aminobenzoic acid is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, synthetic methodologies, and analytical characterization. While there is a need for more comprehensive experimental data for this specific isomer, the information presented here serves as a robust foundation for researchers and drug development professionals seeking to utilize this compound in their scientific endeavors. The exploration of its reactivity and its application as a building block for novel bioactive molecules remains a promising area for future research.
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